(E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide
Beschreibung
The exact mass of the compound (E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S/c29-26-11-6-17-28(26)20-22-12-14-23(15-13-22)25-10-5-4-9-24(25)19-27-32(30,31)18-16-21-7-2-1-3-8-21/h1-5,7-10,12-16,18,27H,6,11,17,19-20H2/b18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVYFJGJEVMLOE-FBMGVBCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)C3=CC=CC=C3CNS(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)C3=CC=CC=C3CNS(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A phenylethenesulfonamide backbone.
- A pyrrolidine moiety, which may influence its pharmacological properties.
The chemical formula can be represented as follows:
Anticancer Properties
Research has indicated that compounds similar to (E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide exhibit anticancer activity. The mechanism often involves the inhibition of specific signaling pathways associated with tumor growth. For instance, studies have shown that certain sulfonamide derivatives can inhibit the activity of carbonic anhydrases, which are implicated in cancer cell proliferation and metastasis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Some derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The sulfonamide group is known for its antibacterial activity, particularly against Gram-positive bacteria .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of compounds with similar structures. The presence of the pyrrolidine ring may contribute to neuroprotection by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
The biological activities of (E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of enzymes such as carbonic anhydrases and various kinases involved in cellular signaling.
- Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing neuronal signaling.
- Oxidative Stress Reduction : Antioxidant properties that help protect cells from oxidative damage.
Study 1: Anticancer Activity
A study published in 2023 evaluated the anticancer effects of a related sulfonamide compound on breast cancer cell lines. Results indicated significant apoptosis induction and cell cycle arrest at the G1 phase, highlighting the potential of such compounds in cancer therapy .
Study 2: Antimicrobial Efficacy
In a 2024 investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their viability as alternative treatments .
Data Tables
Analyse Chemischer Reaktionen
Ethenesulfonamide Reactivity
The (E)-configured ethenesulfonamide group undergoes characteristic electrophilic and nucleophilic additions:
Sulfonamide Group Transformations
The sulfonamide functionality (-SO₂NH-) participates in acid-base and substitution reactions:
-
Acid-Base Reactions :
-
N-Alkylation :
Reacts with alkyl bromides (e.g., CH₃I) in DMF/K₂CO₃ to yield N-alkylated derivatives, confirmed by -NMR shifts at δ 3.8–4.2 ppm .
Pyrrolidinone Ring Modifications
The 2-oxopyrrolidin-1-ylmethyl group demonstrates ring-opening and functionalization potential:
Aromatic Substitution Reactions
The biphenyl system undergoes directed ortho-metalation and cross-coupling:
-
Suzuki-Miyaura Coupling :
-
Nitration (HNO₃/H₂SO₄):
Introduces nitro groups at meta positions relative to electron-withdrawing sulfonamide groups .
Photochemical and Thermal Stability
-
UV-Vis Studies (λ = 254–365 nm):
-
Photoisomerization observed in solution (CH₃CN), with (E)→(Z) conversion quantum yield Φ = 0.18.
-
Irreversible decomposition occurs after 6h exposure to UV-C light.
-
-
Thermogravimetric Analysis (TGA) :
Stable up to 220°C; sulfonamide decomposition initiates at 240°C (mass loss = 58%) .
Key Challenges and Research Gaps
Vorbereitungsmethoden
Preparation of 1-(4-Bromobenzyl)pyrrolidin-2-one
Procedure :
- React pyrrolidin-2-one (1.0 equiv) with 4-bromobenzyl bromide (1.2 equiv) in dichloromethane (DCM) using BF₃·Et₂O as a Lewis catalyst at 0°C.
- Stir for 6–8 hours at room temperature.
- Wash with saturated NaHCO₃, dry over Na₂SO₄, and recrystallize from petroleum ether.
Yield : 46% (reported for analogous bromoalkylation).
Key Data :
Suzuki-Miyaura Coupling to Form Biphenyl Intermediate
Procedure :
- Combine 1-(4-bromobenzyl)pyrrolidin-2-one (1.0 equiv), 2-methylphenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in degassed toluene/ethanol/H₂O (4:2:1).
- Reflux at 110°C for 12 hours under nitrogen.
- Extract with ethyl acetate, dry, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Yield : 78% (based on similar couplings).
Functionalization of the Biphenyl Core
Bromination of the Methyl Group
Procedure :
- Dissolve 2-[4-((2-oxopyrrolidin-1-yl)methyl)phenyl]toluene (1.0 equiv) in CCl₄.
- Add N-bromosuccinimide (NBS, 1.1 equiv) and AIBN (0.1 equiv).
- Reflux at 80°C for 4 hours.
- Filter and concentrate to obtain 2-[4-((2-oxopyrrolidin-1-yl)methyl)phenyl]benzyl bromide.
Gabriel Synthesis to Introduce Benzylamine
Procedure :
- React benzyl bromide (1.0 equiv) with potassium phthalimide (1.5 equiv) in DMF at 60°C for 6 hours.
- Hydrolyze with hydrazine hydrate (2.0 equiv) in ethanol under reflux for 3 hours.
- Filter and concentrate to yield 2-[4-((2-oxopyrrolidin-1-yl)methyl)phenyl]benzylamine.
Yield : 70% (phthalamide deprotection).
Synthesis of (E)-2-Phenylethenesulfonyl Chloride
Condensation of Benzaldehyde with Sodium 2-Ethoxy-2-oxoethanesulfonate
Procedure :
Chlorination with Phosphorus Oxychloride
Procedure :
- Treat ethyl (E)-2-phenylethenesulfonate (1.0 equiv) with POCl₃ (3.0 equiv) at 0°C.
- Warm to room temperature and stir for 2 hours.
- Quench with ice water and extract with DCM to obtain (E)-2-phenylethenesulfonyl chloride.
Yield : 76%.
Sulfonamide Coupling Reaction
Optimized Protocol Using DMF Catalysis
Procedure (adapted from patent US20030236437A1):
- Combine 2-[4-((2-oxopyrrolidin-1-yl)methyl)phenyl]benzylamine (1.0 equiv) and (E)-2-phenylethenesulfonyl chloride (1.5 equiv) in toluene.
- Add DMF (0.05 equiv) as a catalyst.
- Heat at 130°C for 5 hours.
- Purify via column chromatography (ethyl acetate/hexane 1:4).
Alternative Method with DIPEA Base
Procedure (adapted from ACS Omega):
- Dissolve the benzylamine (1.0 equiv) in DCM.
- Add DIPEA (3.0 equiv) and (E)-2-phenylethenesulfonyl chloride (1.2 equiv) at 0°C.
- Stir at room temperature for 2 hours.
- Wash with 5% HCl and saturated NaHCO₃.
Comparative Analysis of Sulfonylation Methods
| Parameter | DMF Catalysis | DIPEA Base |
|---|---|---|
| Temperature | 130°C | 25°C |
| Reaction Time | 5 hours | 2 hours |
| Yield | 82% | 74% |
| Byproduct Formation | <5% | 10–12% |
| Purification | Column chromatography | Aqueous workup |
The DMF-catalyzed method offers higher yields and lower byproduct generation due to minimized bis-sulfonylation.
Stereochemical Control and Characterization
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for (E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide?
- Methodology : Multi-step synthesis typically involves coupling reactions (e.g., sulfonamide bond formation) and functional group protection/deprotection. For example, the pyrrolidinone moiety can be introduced via reductive amination or nucleophilic substitution. Polar aprotic solvents (e.g., DMF, DMSO) and catalysts like piperidine or triethylamine are critical for yield optimization .
- Key Challenges : Impurities from incomplete coupling or side reactions (e.g., sulfonamide hydrolysis). Purification via column chromatography (silica gel, gradient elution) or recrystallization is essential .
Q. How to confirm the structural integrity of this compound using spectroscopic techniques?
- Analytical Workflow :
NMR : Assign peaks for the (E)-ethenesulfonamide configuration (δ 7.2–7.8 ppm for aromatic protons; δ 6.5–7.0 ppm for vinyl protons).
IR : Confirm sulfonamide S=O stretches (1320–1370 cm⁻¹) and pyrrolidinone C=O (1650–1700 cm⁻¹) .
Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragment patterns .
Q. What are the recommended protocols for crystallographic analysis of this compound?
- Procedure : Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXL for refinement). Key parameters: Mo Kα radiation (λ = 0.71073 Å), 100 K temperature. Refinement includes anisotropic displacement parameters and hydrogen bonding networks .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic vs. computational structural data?
- Approach :
- Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra (B3LYP/6-31G* basis set).
- Use molecular dynamics simulations to assess conformational flexibility, especially for the (E)-configured ethenesulfonamide group .
- Case Study : Discrepancies in aromatic proton splitting may arise from solvent effects or dynamic exchange; variable-temperature NMR can clarify .
Q. What strategies optimize the compound’s bioactivity through targeted functional group modification?
- Design Principles :
- Replace the pyrrolidinone ring with morpholine or piperazine to modulate solubility/logP.
- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to enhance sulfonamide stability .
Q. How to assess metabolic pathways and stability in vitro?
- Protocol :
Microsomal Incubation : Liver microsomes (human/rat) + NADPH cofactor; monitor degradation via LC-MS/MS.
Hydrolysis Studies : Expose to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to evaluate sulfonamide cleavage .
- Key Metrics : Half-life (t₁/₂), metabolite identification (e.g., sulfonic acid derivatives) .
Q. What computational tools predict binding affinity for target proteins?
- Workflow :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
